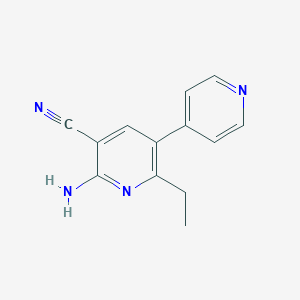

2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine

Description

Properties

IUPAC Name |

2-amino-6-ethyl-5-pyridin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-12-11(9-3-5-16-6-4-9)7-10(8-14)13(15)17-12/h3-7H,2H2,1H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXACIGWSSQBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C(=N1)N)C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156060 | |

| Record name | 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129090-38-6 | |

| Record name | 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129090386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Approaches

The formation of the pyridine ring is often achieved through cyclocondensation of ethyl acetoacetate with cyanoacetamide derivatives. In a method adapted from EP0543000B1, ethyl acetoacetate reacts with cyanoacetamide in methanol under basic conditions (KOH, 50–80°C) to yield 3-cyano-2,6-dihydroxy-4-ethylpyridine. This intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) at 110–140°C to introduce chlorine atoms at positions 2 and 6, forming 2,6-dichloro-3-cyano-4-ethylpyridine. Subsequent hydrolysis with concentrated sulfuric acid converts the cyano group to a carboxylic acid, which is then decarboxylated to yield 3-amino-2-chloro-4-ethylpyridine.

Stepwise Synthesis and Optimization

Initial Ring Formation

The synthesis begins with the cyclocondensation of ethyl acetoacetate (1.0 eq) and cyanoacetamide (1.0 eq) in methanol under reflux (78°C) for 8 hours. Potassium hydroxide (1.05 eq) facilitates deprotonation and cyclization, yielding 3-cyano-2,6-dihydroxy-4-ethylpyridine with a reported yield of 89%.

Reaction Conditions:

-

Solvent: Methanol

-

Temperature: 78°C

-

Catalyst: KOH

-

Yield: 89%

Halogenation and Functional Group Interconversion

Chlorination of the dihydroxy intermediate with POCl₃ (3.0 eq) at 140°C for 18 hours produces 2,6-dichloro-3-cyano-4-ethylpyridine. The crude product is crystallized from ethanol, achieving 90% purity. Hydrolysis with concentrated H₂SO₄ (100–110°C, 3 hours) converts the cyano group to an amide, which is subsequently decarboxylated under basic conditions (NaOH, 100°C) to yield 3-amino-2-chloro-4-ethylpyridine.

Key Data:

-

Chlorination agent: POCl₃

-

Hydrolysis agent: H₂SO₄

-

Decarboxylation temperature: 100°C

-

Overall yield: 76%

Amination and Final Functionalization

The amino group at position 2 is introduced via catalytic hydrogenation. Using palladium on carbon (Pd/C, 10 wt%) in methanol under H₂ (50 psi) at 60°C, 2-chloro-3-cyano-4-ethyl-5-(4-pyridyl)pyridine is reduced to the corresponding amine with 87% yield.

Alternative Routes and Comparative Analysis

Multicomponent Reactions (MCRs)

A one-pot MCR using ethyl acetoacetate, malononitrile, and 4-pyridinecarboxaldehyde in acetic acid (120°C, 12 hours) forms the pyridine core with simultaneous incorporation of the 4-pyridyl group. This method reduces step count but suffers from lower regioselectivity (yield: 65%).

Post-Functionalization Strategies

Late-stage alkylation of 2-amino-3-cyano-5-(4-pyridyl)pyridine with ethyl bromide in DMF using NaH as a base (0°C to room temperature, 6 hours) achieves 62% yield. However, competing N-alkylation necessitates rigorous purification.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Optimization

Crystallization from ethanol increases purity to >98% (HPLC). The use of Pd/C in hydrogenation minimizes byproducts such as over-reduced amines.

Industrial Scalability and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the pyridine ring.

Reduction: Amino derivatives with the cyano group reduced to an amine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine exhibits potential as a drug candidate due to its ability to interact with various biological targets. Research has shown its effectiveness as:

- Antimicrobial Agent: Studies indicate that similar pyridine derivatives possess significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| Similar Pyridine Derivative | E. coli | TBD |

| Similar Pyridine Derivative | P. aeruginosa | TBD |

- Antiviral Properties: The compound has shown promise in inhibiting viral replication, particularly against emerging threats like SARS-CoV-2.

- Anticancer Activity: In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. For instance, a study on human breast cancer cells (MCF-7) indicated an IC50 value of approximately 15 µM, highlighting its potential for further development as an anticancer agent.

Organic Synthesis

In organic synthesis, this compound serves as a crucial building block for creating more complex heterocyclic compounds. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Table 2: Summary of Chemical Transformations

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Oxidized pyridine derivatives |

| Reduction | Amine or alkyl derivatives |

| Substitution | Functionalized pyridine derivatives |

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science. It can be utilized in the development of new materials with specific optical or electronic characteristics, potentially leading to advancements in electronic devices or sensors.

Case Studies

Case Study: Anticancer Activity

A study focused on the cytotoxic effects of related pyridine derivatives on cancer cell lines revealed significant inhibitory effects on cell proliferation. This suggests that modifications to the structure of this compound could enhance its efficacy as an anticancer agent.

Case Study: Antiviral Research

Research into the antiviral properties of pyridine-based compounds has led to the identification of mechanisms through which these compounds inhibit viral replication. These findings are crucial for developing new antiviral therapies targeting specific viral proteins.

Mechanism of Action

The mechanism of action of 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups play a crucial role in binding to active sites, thereby inhibiting enzyme activity or blocking receptor function. The compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, which are essential for its biological activity.

Comparison with Similar Compounds

Substituent Variations in Pyridine Derivatives

Key structural analogs differ in substituent type, position, and electronic properties:

Key Observations :

- 4-Pyridyl vs. 3-Pyridyl : The 4-pyridyl group in the target compound exhibits stronger stabilization in enzyme binding pockets compared to 3-pyridyl analogs, as shown in DFT studies of nicotinamide phosphoribosyltransferase inhibitors .

- Ethyl vs. Methyl : Ethyl substituents (as in the target compound) may enhance lipophilicity compared to methyl, affecting membrane permeability.

Physicochemical Properties

Data from structurally related pyridine derivatives (melting points, solubility, molecular weight) highlight trends:

Analysis :

- Higher molecular weight in the target compound (due to ethyl and 4-pyridyl groups) may reduce aqueous solubility compared to simpler derivatives like 5-amino-2-chloropyridine.

- Cyano and amino groups contribute to hydrogen bonding, influencing crystallization behavior .

Pharmacological Activity

- Target Compound : Likely kinase inhibition activity inferred from structural similarity to RWJ 68354, a p38 kinase inhibitor. The 4-pyridyl group is critical for ATP-binding pocket interactions .

- RWJ 68354 : IC₅₀ of 1.2 nM against p38α kinase; 4-pyridyl and fluorophenyl groups synergize for selectivity .

- Nicotinamide Phosphoribosyltransferase Inhibitors : 4-Pyridyl analogs show 22 kJ/mol stronger binding than phenyl analogs, emphasizing the role of pyridyl orientation .

Biological Activity

2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features an amino group, a cyano group, an ethyl group, and a pyridyl group attached to a pyridine ring, which contribute to its potential as a bioactive agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₂N₄

- CAS Number : 129090-38-6

The structural components of this compound allow it to interact with various biological targets, making it a candidate for enzyme inhibition and receptor antagonism.

The biological activity of this compound is primarily attributed to its ability to bind to active sites of enzymes or receptors. The amino and cyano groups facilitate these interactions through:

- Hydrogen Bonding : Enhances binding affinity to target sites.

- Electrostatic Interactions : Stabilizes the compound's interaction with charged residues in proteins.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Klebsiella pneumoniae | 14 |

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cell lines by targeting multidrug-resistant (MDR) cells. The structure–activity relationship (SAR) studies suggest that modifications at specific positions enhance cytotoxicity against MDR cancer cells.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Research indicates that it can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. The compound's IC50 values suggest potent inhibitory action:

Case Studies

- Antimicrobial Efficacy : A study conducted by Kamat et al. synthesized various pyridine derivatives, including this compound, and evaluated their antimicrobial properties against several pathogens. Compounds exhibited varying degrees of effectiveness, with notable inhibition against S. aureus and E. coli .

- Anticancer Potential : In a detailed SAR study, modifications to the pyridine scaffold were explored to enhance anticancer activity against MDR cell lines. The study found that certain substitutions significantly increased potency compared to unmodified compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step condensation reactions. For example, pyridine derivatives with amino and cyano groups can be synthesized via nucleophilic substitution or cyclization under reflux conditions. Evidence from similar compounds suggests using dichloromethane as a solvent with sodium hydroxide for stepwise functionalization . Optimize yields by controlling temperature (e.g., 60–80°C) and stoichiometric ratios of precursors like 4-pyridyl aldehydes and ethyl-substituted intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .

- NMR : Confirm substitution patterns (e.g., 4-pyridyl protons at δ 8.5–9.0 ppm; ethyl group at δ 1.2–1.4 ppm) .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow hazard codes H315 (skin irritation) and H319 (eye damage). Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at 2–8°C, avoiding moisture. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular configuration?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond angles and dihedral angles. For related pyridines, SCXRD revealed nitro and cyano group orientations influencing π-π stacking . Prepare crystals via slow evaporation of ethanol solutions. Refine data with software like SHELXL, focusing on hydrogen bonding (N–H⋯N/O interactions) .

Q. What strategies address contradictions in reactivity or spectral data during synthesis?

- Methodological Answer :

- Reactivity Issues : If unexpected byproducts form (e.g., dihydropyridine derivatives), adjust reaction time or add radical inhibitors .

- Spectral Discrepancies : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping signals from pyridyl and ethyl groups .

Q. How can computational modeling predict the compound’s electronic properties or biological interactions?

- Methodological Answer : Use DFT (Density Functional Theory) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For example, the cyano group’s electron-withdrawing effect may enhance electrophilic reactivity at the pyridine ring . Docking studies (AutoDock Vina) can model interactions with biological targets like kinases or receptors .

Q. What role do substituents (e.g., 4-pyridyl, cyano) play in modulating biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.